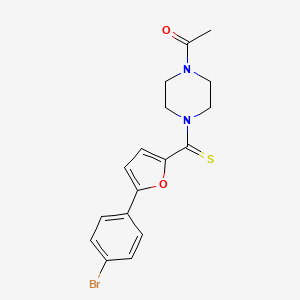

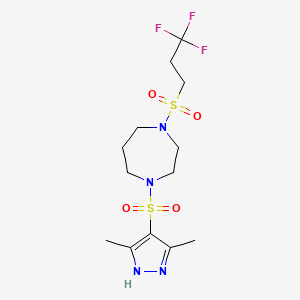

1-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “1-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)ethanone”, related compounds have been synthesized using various methods. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its functional groups. The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions. The piperazine ring can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. It is likely to be a solid at room temperature, and its solubility will depend on the polarity of the solvent. The presence of the bromine atom may make it relatively heavy compared to similar organic compounds .Aplicaciones Científicas De Investigación

Iminofuran Chemistry :

- Nasibullina et al. (2015) explored the reaction between derivatives of 2-imino-2H-furan-3one with binucleophiles, forming new heterocyclic systems. This study contributes to the understanding of the reactivity and potential applications of furan-based compounds in organic synthesis and medicinal chemistry (Nasibullina, Dmitriev, Rubtsov, & Shurov, 2015).

Electrochemical Synthesis of Phenylpiperazines :

- Nematollahi and Amani (2011) investigated the electrochemical oxidation of phenylpiperazines, leading to the development of a method for synthesizing new phenylpiperazine derivatives. This technique offers an environmentally friendly approach to synthesizing these compounds, which could be beneficial in various chemical and pharmaceutical applications (Nematollahi & Amani, 2011).

Hydrogen-Bonding Patterns in Enaminones :

- Balderson et al. (2007) conducted a study on the hydrogen-bonding patterns of enaminone compounds, including those with a piperazine moiety. These findings are important for understanding the molecular interactions and stability of these compounds, which can be crucial in their potential applications in drug design and material science (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis of Piperazine Derivatives :

- Mermer et al. (2018) focused on synthesizing triazole derivatives containing a piperazine nucleus. These compounds were evaluated for antimicrobial, antioxidant, and enzyme inhibitory activities, indicating their potential use in pharmaceutical applications (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).

Green Synthesis Techniques :

- Said et al. (2020) reported on the microwave-assisted synthesis of 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone. This study highlights an efficient and eco-friendly synthesis method, emphasizing the importance of green chemistry in synthesizing complex organic compounds (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).

Propiedades

IUPAC Name |

1-[4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2S/c1-12(21)19-8-10-20(11-9-19)17(23)16-7-6-15(22-16)13-2-4-14(18)5-3-13/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRBDOONPJUPJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2653903.png)

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2653907.png)

![Bis(1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one); oxalic acid](/img/no-structure.png)

![3-Benzothiazol-2-ylthio-1-[3-(trifluoromethyl)phenyl]azolidine-2,5-dione](/img/structure/B2653914.png)

![Methyl 3,3-bis(4-fluorobenzyl)-2,4-dioxo-2,3,4,6,7,8,9,10-octahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2653917.png)

![ethyl 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2653920.png)

![[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine hydrochloride](/img/structure/B2653926.png)